molecular formula C8H7F9O B1628008 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone CAS No. 140834-64-6

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone

Cat. No.: B1628008
CAS No.: 140834-64-6
M. Wt: 290.13 g/mol
InChI Key: QSFHSDZDCSCCGQ-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone (CAS: 140834-64-6) is a fluorinated ketone with the molecular formula C₈H₅F₉O and a molecular weight of 288.11 g/mol. It is characterized by a perfluorinated carbon chain (C5–C8) and a ketone group at the second position. This compound is commercially available at ≥95% purity and is utilized in pharmaceutical and material science research as a synthetic intermediate .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluorooctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O/c1-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFHSDZDCSCCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577986
Record name 4-(Perfluorobutyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140834-64-6
Record name 4-(Perfluorobutyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone typically involves the fluorination of octanone derivatives. One common method is the direct fluorination of 2-octanone using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure safety. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically yield fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.

    Medicine: Explored for its potential use in drug development due to its unique properties.

    Industry: Applied in the production of specialty chemicals, coatings, and materials with high chemical resistance.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone with analogous fluorinated compounds:

Compound Name CAS Number Molecular Formula Functional Group Fluorination Pattern Molecular Weight (g/mol)
This compound 140834-64-6 C₈H₅F₉O Ketone C5–C8 fully fluorinated 288.11
5,5,6,6,7,7,8,8,8-Nonafluoro-2,4-octanedione - C₈H₄F₉O₂ Diketone C5–C8 fully fluorinated 304.09
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol 156122-84-8 C₈H₆F₁₂O Alcohol C3–C8 fully fluorinated 346.11
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanol - C₉H₅F₁₅O Alcohol C3–C9 fully fluorinated 414.11
5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol 109574-81-4 C₈H₆F₉IO Alcohol + Iodo C5–C8 fully fluorinated 402.03
3-Iodo-5,5,6,6,7,7,8,8,8-Nonafluoro-octanoic acid - C₈H₄F₉IO₂ Carboxylic acid C5–C8 fully fluorinated 402.01

Key Observations :

  • Functional Groups: The ketone group in this compound distinguishes it from alcohols (e.g., dodecafluoro-2-octanol) and acids (e.g., nonafluoro-octanoic acid). Diketones like 5,5,6,6,7,7,8,8,8-Nonafluoro-2,4-octanedione exhibit higher polarity and reactivity due to dual ketone groups .
  • Fluorination Extent: Compounds with extended fluorination (e.g., pentadecafluoro-2-nonanol) exhibit higher molecular weights and hydrophobicity compared to the target compound.

Physicochemical Properties

Property This compound Dodecafluoro-2-octanol Nonafluoro-octanoic acid
Physical State Semi-solid/Liquid* Semi-solid Crystalline solid
Boiling Point Not reported Not reported Not reported
Solubility Likely hydrophobic Hydrophobic Polar solvent-soluble
Reactivity Electrophilic ketone Nucleophilic alcohol Acid-catalyzed reactions

*Inferred from structurally similar compounds in and , which are semi-solids.

Trends :

  • Hydrophobicity : Fluorinated chains impart significant hydrophobicity, but polar functional groups (e.g., carboxylic acid) enhance solubility in polar solvents.
  • Thermal Stability : Perfluorinated compounds generally exhibit high thermal stability, but ketones may decompose at lower temperatures compared to acids due to carbonyl reactivity.

Biological Activity

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone (CAS Number: 140834-64-6) is a fluorinated ketone with the molecular formula C₈H₇F₉O. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.

PropertyValue
Molecular FormulaC₈H₇F₉O
Molecular Weight418.039 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP4.0307

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on the antibacterial activities of various fluorinated ketones found that this compound demonstrated significant activity against several bacterial strains. The compound's structure allows it to disrupt microbial membranes effectively.

Case Study: Antibacterial Effects

In a laboratory setting:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Method : Disk diffusion method was employed to measure the inhibition zones.
  • Results : The compound exhibited inhibition zones of 15 mm against E. coli and 18 mm against S. aureus, indicating potent antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines.

Research Findings

A notable study assessed the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), Panc-1 (pancreatic cancer), NBT-T2 (bladder cancer).
  • Method : MTT assay was used to determine cell viability.
  • IC50 Values :
    • HCT-116: 0.077 µg/mL
    • Panc-1: 0.080 µg/mL
    • NBT-T2: 0.102 µg/mL

These results suggest that this compound has a strong potential as an anticancer agent due to its low IC50 values.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to the presence of fluorine atoms. The electronegative nature of fluorine enhances lipophilicity and membrane permeability, allowing the compound to exert its effects more efficiently.

Proposed Mechanisms:

  • Membrane Disruption : The compound may integrate into microbial membranes leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone
Reactant of Route 2
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5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone

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